Tyrphostin 47

Descripción general

Descripción

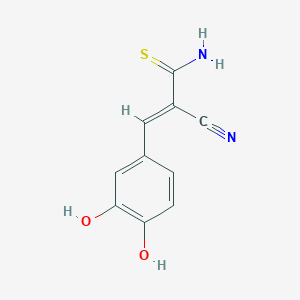

Tirfostina A47: es un inhibidor de bajo peso molecular de la actividad de la quinasa del receptor del factor de crecimiento epidérmico. Es parte de una serie de compuestos diseñados para unirse al sitio sustrato del dominio de la tirosina quinasa de la proteína . La fórmula molecular de la Tirfostina A47 es C10H8N2O2S, y tiene un peso molecular de 220.3 .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: : La Tirfostina A47 puede sintetizarse a través de una serie de reacciones químicas que involucran la formación de α-ciano-3,4-dihidroxi-tiocinnamamida . El compuesto es soluble en dimetilsulfóxido (DMSO) a una concentración de 50 mg/mL, dando como resultado una solución transparente de color naranja. También es soluble en etanol a una concentración de 40 mM .

Métodos de Producción Industrial: : Los métodos de producción industrial para la Tirfostina A47 involucran rutas sintéticas similares a la preparación de laboratorio, con condiciones de reacción ampliadas para acomodar cantidades más grandes. El compuesto se almacena normalmente a temperaturas entre 2-8°C para mantener su estabilidad .

Análisis De Reacciones Químicas

Nonenzymatic Decarboxylation

Tyrphostin 47 exhibits nonenzymatic decarboxylation of [1-¹⁴C]-pyruvate in mitochondrial preparations, releasing ¹⁴CO₂. This reaction complicates assays measuring pyruvate dehydrogenase (PDH) activity, as it mimics enzymatic decarboxylation. Key findings include:

-

Conditions : Occurs in mitochondrial isolates from rat adipocytes.

-

Outcome : Artificially inflates PDH activity measurements by generating CO₂ independent of enzymatic action .

Oxidation and Stability

This compound is prone to oxidation, particularly in aqueous solutions. Stability is maintained under specific storage conditions:

-

Solubility : Stable in DMSO or ethanol (20 mg/mL) when stored at -20°C.

-

Degradation : Exposure to water accelerates hydrolysis and oxidation, necessitating fresh daily preparation for experimental use .

Tyrosine Kinase Inhibition

As a selective epidermal growth factor receptor (EGFR) inhibitor, this compound disrupts tyrosine phosphorylation through competitive binding to the kinase domain. Key mechanistic insights:

-

Cellular Effects : In MCF-7 breast cancer cells, this compound reduces cyclin B1 levels by 90%, impairing mitosis-promoting factor (MPF) activity and stalling cell cycle progression .

Reaction with Biochemical Assays

This compound interferes with assays involving pyruvate or lactate due to its nonenzymatic reactivity:

-

Lactate Oxidation Assays : At 1–10 μM, it reduces lactate oxidation in adipocytes, potentially via indirect kinase modulation or decarboxylation artifacts .

-

Mitochondrial Preparations : Stimulates PDH activity by 20–40% in isolated rat adipocyte mitochondria, independent of enzymatic regulation .

Comparative Reactivity with Analogues

This compound’s selectivity distinguishes it from other tyrphostins:

| Compound | Primary Target | Key Reaction Difference | Reference |

|---|---|---|---|

| Tyrphostin AG538 | Insulin receptor | No pyruvate decarboxylation observed | |

| Tyrphostin AG555 | Topoisomerase I | Direct DNA-binding inhibition |

Industrial and Experimental Handling

-

Synthesis : Prepared via formation of α-cyano-3,4-dihydroxythiocinnamamide, with scaled production using DMSO/ethanol solvent systems .

-

Storage : Stable for months at -20°C in anhydrous DMSO; degraded within hours in aqueous buffers .

Research Implications

-

Cancer Therapy : Suppresses EGFR-driven proliferation in breast and lung cancer models .

-

Signal Transduction Studies : Serves as a tool to dissect tyrosine phosphorylation’s role in NF-κB activation and ion channel regulation .

This compound’s dual role as a biochemical tool and therapeutic candidate underscores its versatility, though its nonenzymatic reactivity necessitates careful experimental design to avoid artifacts.

Aplicaciones Científicas De Investigación

Key Findings:

- Inhibition of Cyclin B1 : Research indicates that Tyrphostin 47 significantly reduces the levels of cyclin B1, a protein essential for cell cycle progression. In studies involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a 90% reduction in cyclin B1 levels at a concentration of 100 µM, leading to delayed cell cycle progression through the G1 and S phases .

- Impact on Cell Growth : The compound inhibited the growth of both hormone-responsive and hormone-unresponsive breast cancer cells at concentrations of 50 and 100 µM over a period of ten days. Flow cytometric analysis confirmed these findings, demonstrating its potential as an anti-cancer agent .

Applications in Cancer Research

This compound has been studied extensively for its potential applications in cancer treatment:

- Breast Cancer : As mentioned, this compound has shown promise in inhibiting growth and inducing cell cycle arrest in breast cancer cells. This suggests its utility as a therapeutic agent targeting specific signaling pathways involved in tumor progression .

- Mechanistic Studies : The compound serves as a valuable tool for elucidating the role of tyrosine phosphorylation in various cancers. By selectively inhibiting specific kinases, researchers can dissect the contributions of these enzymes to tumorigenesis and metastasis.

Study on Sperm Motility

A study investigated the effects of Tyrphostin A47 (a related compound) on hamster sperm motility. It was found that inhibition of tyrosine phosphorylation led to distinct alterations in motility patterns, suggesting potential applications in reproductive biology .

Vascular Function Regulation

Research has indicated that tyrphostins can differentially regulate vascular function through their effects on tyrosine phosphorylation. This highlights the broader implications of tyrphostins like this compound beyond oncology, potentially impacting cardiovascular health .

Summary Table of Key Findings

Mecanismo De Acción

La Tirfostina A47 ejerce sus efectos inhibiendo la fosforilación de la tirosina de las proteínas implicadas en las vías de transducción de señales . Se dirige específicamente a la quinasa del receptor del factor de crecimiento epidérmico, bloqueando su actividad y previniendo los eventos de señalización posteriores que conducen a la proliferación y supervivencia celular . Esta inhibición se logra mediante la unión de la Tirfostina A47 al sitio sustrato del dominio de la tirosina quinasa de la proteína .

Comparación Con Compuestos Similares

Compuestos Similares: : Otros compuestos similares a la Tirfostina A47 incluyen la Tirfostina AG538 y otros miembros de la familia de las tirfostinas . Estos compuestos comparten un mecanismo de acción común, dirigiéndose a las tirosina quinasas e inhibiendo su actividad.

Singularidad: : La Tirfostina A47 es única en su inhibición específica de la actividad de la quinasa del receptor del factor de crecimiento epidérmico, lo que la convierte en una herramienta valiosa en la investigación centrada en esta vía de señalización particular .

Referencias

Actividad Biológica

Tyrphostin 47 is a member of the tyrphostin family, which are small-molecule inhibitors primarily targeting protein tyrosine kinases (PTKs). This compound has garnered attention for its biological activities, particularly in relation to metabolic processes and cellular signaling pathways. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and implications for therapeutic applications.

This compound functions primarily as a tyrosine kinase inhibitor . It selectively inhibits various PTKs while having minimal effects on serine/threonine kinases. This specificity is crucial for understanding its biological effects, particularly in metabolic regulation and cellular proliferation.

- Inhibition of Protein Tyrosine Kinases : this compound has been shown to inhibit the activity of several PTKs involved in growth factor signaling pathways, thereby affecting downstream cellular responses such as proliferation and differentiation .

- Nonenzymatic Decarboxylation : Notably, this compound can nonenzymatically decarboxylate [1-14C]-pyruvate, which complicates its use in assays measuring pyruvate dehydrogenase activity. This property has been observed to increase pyruvate dehydrogenase activity in mitochondrial preparations from rat adipocytes .

In Vitro Studies

- Adipocyte Studies : In experiments involving rat epididymal adipocytes, this compound demonstrated a dose-dependent increase in pyruvate dehydrogenase activity when using [1-14C]-pyruvate as a substrate. However, this increase was attributed to the compound's ability to decarboxylate the substrate rather than a direct effect on the kinase itself .

- Cell Proliferation : Research indicates that this compound can influence cell proliferation by modulating PTK activity. For instance, it has been shown to inhibit PDGF-induced vascular smooth muscle contraction in hypertensive rats, suggesting potential applications in vascular biology .

Case Studies

- Hypertensive Rat Model : A study investigated the effects of this compound on spontaneously hypertensive rats. The results indicated that the compound effectively reduced vascular smooth muscle contraction via PTK inhibition, highlighting its potential for managing hypertension-related vascular issues .

- Local Delivery Systems : Another study explored the incorporation of this compound into matrix systems for local delivery. The findings suggested that prolonged local delivery could significantly reduce neointimal proliferation following vascular injury, indicating therapeutic potential in preventing restenosis after angioplasty .

Summary of Biological Activities

Implications for Therapeutic Applications

The biological activities of this compound suggest several potential therapeutic applications:

- Cardiovascular Diseases : Given its effects on vascular smooth muscle contraction and neointimal proliferation, this compound may be beneficial in treating conditions like hypertension and preventing restenosis after vascular interventions.

- Metabolic Disorders : Its ability to modulate pyruvate dehydrogenase activity could have implications in metabolic syndromes where energy metabolism is disrupted.

Propiedades

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHQGWOETPXKLY-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C(=S)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C(\C#N)/C(=S)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018041 | |

| Record name | Tyrphostin AG 213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122520-86-9, 118409-60-2 | |

| Record name | Tyrphostin AG 213 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122520-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrphostin 47 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin AG 213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrphostin 47 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tyrphostin 47?

A1: this compound functions as a tyrosine kinase inhibitor, primarily targeting the epidermal growth factor receptor (EGFR). [, , , , , ]

Q2: How does this compound affect the activity of EGFR?

A2: this compound binds to the EGFR, inhibiting its tyrosine kinase activity and preventing the subsequent phosphorylation cascade responsible for signal transduction. [, , ]

Q3: What are the downstream consequences of this compound's inhibitory action on tyrosine kinases?

A3: Depending on the cell type and specific tyrosine kinases involved, this compound has been shown to:

- Inhibit cell proliferation [, ]

- Attenuate allergic responses in airway smooth muscle [, , ]

- Block endocytosis of Candida albicans by endothelial cells []

- Suppress growth cone collapse and neurite retraction in neuronal cells []

- Reduce vascular contraction in response to various agonists [, , , ]

- Block the parthenogenetic activation of pig oocytes []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H12N2O4, and its molecular weight is 332.31 g/mol. [Refer to chemical databases like PubChem or ChemSpider for structural information]

Q5: What is known about the stability of this compound?

A5: The research articles do not provide specific details regarding the stability of this compound under various conditions.

Q6: What is the historical significance of this compound in tyrosine kinase research?

A27: this compound played a significant role in early research on tyrosine kinases, particularly in elucidating the involvement of these enzymes in various cellular processes. [, , , , , ] Its discovery and use as a tool compound helped advance the understanding of tyrosine kinase signaling pathways.

Q7: What are some examples of cross-disciplinary applications of this compound?

A7: this compound has been used in research spanning diverse fields, highlighting its versatility as a tool to investigate tyrosine kinase involvement in:

- Cell Biology: Studying endocytosis, cytoskeletal reorganization, and signal transduction. [, , ]

- Immunology: Investigating mast cell activation and allergic responses. [, , ]

- Vascular Biology: Examining smooth muscle contraction and blood vessel function. [, , , , ]

- Developmental Biology: Exploring the role of EGFR in embryonic development. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.